molecular formula C6H7N3O2 B12958351 5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one

5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one

Cat. No.: B12958351
M. Wt: 153.14 g/mol
InChI Key: CLZRTZAVWMVLNZ-UHFFFAOYSA-N
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Description

5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a cyclic amide) core substituted at the 5-position with a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is known for its electron-deficient nature, metabolic stability, and versatility in medicinal chemistry and materials science . These analogs exhibit diverse biological activities, including antioxidant, antimicrobial, and coordination properties, depending on substituents attached to the oxadiazole or pyrrolidinone rings .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C6H7N3O2/c10-5-2-1-4(8-5)6-9-7-3-11-6/h3-4H,1-2H2,(H,8,10)

InChI Key

CLZRTZAVWMVLNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=NN=CO2

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolidin-2-one Core

A practical approach to synthesize 1,5-substituted pyrrolidin-2-ones involves the use of donor–acceptor cyclopropanes. For example, refluxing donor–acceptor cyclopropanes with aniline in the presence of acetic acid in toluene yields pyrrolidin-2-one derivatives in a one-pot operation. The ester group at the C(3) position can be removed by alkaline saponification followed by thermolysis to obtain the target pyrrolidone with an overall yield of approximately 70% after four steps, requiring chromatographic purification only at the final stage.

Formation of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is commonly synthesized by cyclization of hydrazide or thiosemicarbazide derivatives:

  • Hydrazides are prepared by reacting esters or acids with hydrazine hydrate under reflux conditions.
  • The hydrazide is then treated with carbon disulfide in alcoholic alkaline solution (e.g., KOH in ethanol), forming potassium hydrazinocarbothioate salts.
  • Acidification of this intermediate to pH 3–4 induces cyclization to the 1,3,4-oxadiazole ring, confirmed by characteristic ^13C-NMR signals at ~164 ppm (C=N) and ~174 ppm (C=S).

Coupling of Oxadiazole to Pyrrolidin-2-one

The linkage of the oxadiazole moiety to the pyrrolidin-2-one ring can be achieved by:

  • Using hydrazide-functionalized pyrrolidin-2-one intermediates as precursors.
  • Cyclization with carbon disulfide and subsequent acidification to form the oxadiazole ring directly attached to the pyrrolidinone scaffold.
  • Alternative methods include condensation reactions of carbothioamides with urea or other reagents under acidic or alkaline conditions to form related heterocyclic systems.
Step Reactants/Intermediates Conditions Yield (%) Notes
1 Donor–acceptor cyclopropane + aniline Reflux in toluene with acetic acid ~70 One-pot synthesis of pyrrolidin-2-one core
2 Ester or acid derivative + hydrazine hydrate Reflux in propan-2-ol High Formation of hydrazide intermediate
3 Hydrazide + CS2 + KOH in ethanol Room temp, then acidify to pH 3–4 High Cyclization to 1,3,4-oxadiazole ring
4 Hydrazide-functionalized pyrrolidin-2-one + CS2 As above Moderate to high Formation of 5-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Several oxidative cyclization methods have been reported for 1,3,4-oxadiazole synthesis, which may be adapted for the target compound:

  • Use of oxidants such as 1,3-dibromo-5,5-dimethylhydantoin with potassium iodide to achieve high yields (up to 97%) in cyclization of acylthiosemicarbazides.
  • Photocatalytic approaches employing eosin-Y under visible light and atmospheric oxygen for rapid and eco-friendly synthesis of substituted oxadiazoles with yields above 90%.
  • Pd-catalyzed oxidative annulations of substituted hydrazides and isocyanides in toluene under oxygen atmosphere to form 2-amino-1,3,4-oxadiazoles, which could be modified for pyrrolidinone derivatives.
  • Hypervalent iodine reagent systems for oxidative desulfurization of thiosemicarbazides to 1,3,4-oxadiazoles.
  • The formation of the oxadiazole ring is confirmed by ^13C-NMR spectroscopy, showing characteristic signals for C=N and C=S carbons at approximately 164 ppm and 174 ppm, respectively.
  • The pyrrolidin-2-one ring influences chemical shifts, with CH2N groups typically observed around 50.5 ppm in ^13C-NMR.
  • IR spectroscopy supports the presence of C=S groups with absorption bands near 1200–1250 cm^-1.
  • The overall synthetic routes are scalable and have been demonstrated to produce gram-scale quantities with high purity and yields.
Methodology Key Reagents/Conditions Advantages Yield Range (%) Reference
Donor–acceptor cyclopropane route Donor–acceptor cyclopropane, aniline, acetic acid, toluene reflux One-pot, mild, scalable ~70
Hydrazide + CS2 cyclization Hydrazide, carbon disulfide, KOH, acidification Straightforward, well-characterized High
Oxidative cyclization (DBDMH/KI) Acylthiosemicarbazide, 1,3-dibromo-5,5-dimethylhydantoin, KI High yield, mild conditions Up to 97
Photocatalytic approach Eosin-Y, visible light, atmospheric oxygen Eco-friendly, rapid 90–94
Pd-catalyzed oxidative annulation Pd catalyst, substituted hydrazides, isocyanides, O2 Versatile, selective Moderate to high
Hypervalent iodine desulfurization Thiosemicarbazides, iodobenzene, Oxone Regioselective, high yield High

The preparation of 5-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one involves a combination of pyrrolidinone ring synthesis and oxadiazole ring formation, typically through hydrazide intermediates and cyclization with carbon disulfide under alkaline conditions followed by acidification. Advanced oxidative and photocatalytic methods offer high yields and eco-friendly alternatives. Analytical data such as ^13C-NMR and IR spectroscopy confirm the successful synthesis of the target compound. The described methods are efficient, scalable, and adaptable for diverse functionalized derivatives.

Chemical Reactions Analysis

Types of Reactions: 5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidinone ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

The compound "5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one" and its derivatives demonstrate a range of applications, particularly in medicinal chemistry, as evidenced by their biological activities and structural properties . Oxadiazole derivatives, in general, have been explored for various therapeutic purposes, including anticancer and antimicrobial activities . Similarly, pyrrolidinone moieties are present in a number of pharmaceutical drugs .

GPBAR1 Agonists

  • GPBAR1 targets G-protein bile acid receptor 1 (GPBAR1) has become a prominent target for treating metabolic and inflammatory diseases like type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
  • Non-steroidal GPBAR1 agonists Derivatives of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea have been synthesized and evaluated as novel, potent GPBAR1 agonists . Compounds 9 and 10, in particular, induce mRNA expression of pro-glucagon, a GPBAR1 target gene, and exhibit high selectivity over other bile acid receptors like FXR, LXRα, LXRβ, and PXR, as well as related receptors PPARα and PPARγ .
  • Computational studies Computational studies have elucidated the binding mode of compound 10 to GPBAR1, offering structural insights for designing non-steroidal GPBAR1 agonists . The residues Glu169, Asn93, and Tyr240 are key to ligand recognition .
  • Pharmacokinetics The pharmacokinetic properties of compounds 9 and 10 suggest that the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl scaffold could be further explored to create effective drug candidates for GPBAR1-related disorders .

Anticancer Activity

  • Telomerase inhibition Certain 2-chloropyridine derivatives containing a 1,3,4-oxadiazole moiety have been synthesized and evaluated for telomerase inhibitory activity against gastric cancer cell lines . For instance, compounds 70 and 71 showed significant telomerase inhibitory activity .
  • Potent inhibitors Novel 1,3,4-oxadiazole derivatives bearing pyridine and acylhydrazone moieties have been synthesized and screened for anticancer activity . Compound 73 was identified as a potent inhibitor against several cancer cell lines, including HEPG2, MCF7, SW1116, and BGC823 .
  • Steroidal oxadiazoles New steroidal oxadiazole, pyrrole, and pyrazole derivatives have been synthesized and tested against the human leukemia cell line HL-60, with compound 89 showing significant anticancer activity .
  • Antiproliferative activity 1,3,4-oxadiazole derivatives possessing a sulfonamide moiety have demonstrated in vitro antiproliferative activities against various human cancer cell lines, with compound 97 exhibiting high potency and broad-spectrum activity .

Other Applications

  • Antibacterial and antioxidant 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles have been synthesized and assessed for in vitro antibacterial and antioxidant activities .
  • Environmental carcinogens Heterocyclic amines, including those with pyridoimidazole structures, are associated with breast cancer etiology and undergo activation in breast tissue .

Mechanism of Action

The mechanism of action of 5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to act as agonists for the G-protein coupled bile acid receptor 1 (GPBAR1), which plays a role in regulating metabolic and inflammatory pathways . The compound’s ability to bind to specific receptors and enzymes allows it to modulate biological processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Key Observations:
  • Antioxidant Activity : Thioxo and chloro-hydroxyphenyl groups enhance radical scavenging. The thioxo-oxadiazole derivative outperforms ascorbic acid, likely due to improved electron delocalization .
  • Antimicrobial Activity : Substitution with indol-2-one and aryl groups (e.g., trimethoxyphenyl) correlates with antimicrobial potency, possibly through target-specific interactions .
  • Structural Flexibility : Fluorophenyl and pyridyl substituents (e.g., in ) expand utility in coordination chemistry or as pharmacophores .

Physical and Chemical Properties

Limited physical data is available, but substituents impact molecular weight, solubility, and stability:

Table 2: Structural and Physical Properties
Compound Name Key Features Molecular Weight (g/mol) Purity Notes
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Methyl-oxadiazole 167.2 ≥95% Discontinued commercial product
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one Fluorophenyl, phenyl-pyrrolidinone 323.32 - Available for custom synthesis
  • Fluorophenyl Groups : Fluorine’s electronegativity may enhance binding affinity in biological targets or alter crystalline packing in materials science .

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